Unique 4-Methoxy-3-Trifluoromethyl Substitution Pattern
The target compound is the only commercially listed 1,2,4-oxadiazole-5-carboxylic acid building block that simultaneously incorporates a 4-methoxy and a 3-trifluoromethyl substituent on the phenyl ring. The closest commercially available analogs are 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 944905-74-2) and 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 944906-47-2), both of which lack the 4-methoxy group . This substitution difference results in a molecular weight increase of 30.03 g/mol for the target compound (288.18 g/mol) versus the mono-CF3 analogs (258.15 g/mol) [1].
| Evidence Dimension | Molecular Weight and Substitution Pattern |
|---|---|
| Target Compound Data | MW 288.18 g/mol; 4-OCH3 + 3-CF3 dual substitution |
| Comparator Or Baseline | 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 944906-47-2): MW 258.15 g/mol; 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 944905-74-2): MW 258.15 g/mol; both lack 4-OCH3 |
| Quantified Difference | MW increased by 30.03 g/mol (11.6% increase); additional hydrogen-bond acceptor (methoxy oxygen) present |
| Conditions | Vendor technical datasheets and PubChem computed properties |
Why This Matters
The dual substitution on the target compound provides a distinct physicochemical and electronic profile that is absent in mono-substituted analogs, making it the only choice for SAR studies requiring simultaneous modulation of lipophilicity and hydrogen-bonding potential.
- [1] PubChem Compound Summary for CID 66703221: 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid. View Source
